Atracurium dioxalate is synthesized from tetrahydropapaverine, which is a precursor in the synthesis of various isoquinoline derivatives. The compound is classified as a neuromuscular blocking agent, specifically an intermediate-acting non-depolarizing muscle relaxant. Its primary therapeutic use is in facilitating intubation and providing muscle relaxation during surgery .
The synthesis of atracurium dioxalate involves several key steps:
Atracurium dioxalate features a complex molecular structure characterized by multiple functional groups conducive to its pharmacological activity. The molecular formula can be represented as , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
Atracurium dioxalate participates in several chemical reactions that are crucial for its pharmacological effects:
Atracurium dioxalate acts as a competitive antagonist at the neuromuscular junction by binding to the alpha subunit of the nicotinic acetylcholine receptor. This binding prevents acetylcholine from eliciting muscle contraction:
Atracurium dioxalate is primarily employed in medical settings as a neuromuscular blocker during anesthesia:
CAS No.: 10304-81-1
CAS No.: 56742-44-0
CAS No.:
CAS No.:
CAS No.: 15209-11-7
CAS No.: 485-13-2